molecular formula C7H8N2O3 B079757 4-(Methylamino)-3-nitrophenol CAS No. 14703-88-9

4-(Methylamino)-3-nitrophenol

Cat. No. B079757
CAS RN: 14703-88-9
M. Wt: 168.15 g/mol
InChI Key: DQCLXPYMTDGXPJ-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and common uses. For example, 4-(Methylamino)phenol sulfate is a photographic developer used in black and white photography .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions it undergoes, the products formed, and the conditions needed for the reactions are all part of this analysis .


Physical And Chemical Properties Analysis

Physical properties include color, density, hardness, melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

  • Biodegradation and Environmental Decontamination : A study by Bhushan et al. (2000) revealed that Ralstonia sp. SJ98 can utilize 3-methyl-4-nitrophenol, a compound structurally similar to 4-(Methylamino)-3-nitrophenol, for biodegradation. This process is crucial for environmental decontamination and bioremediation purposes, especially in soil contaminated with pesticides (Bhushan et al., 2000).

  • Safety Assessment in Cosmetic Products : Becker (2008) assessed the safety of 3-Methylamino-4-Nitrophenoxyethanol, a derivative of 4-(Methylamino)-3-nitrophenol, in hair dyes. The study focused on its percutaneous absorption, toxicological profile, and potential genotoxic effects. It concluded that 3-Methylamino-4-Nitrophenoxyethanol is safe for use in hair dyes under specified conditions (Becker, 2008).

  • Electrochemical Detection and Photocatalytic Activity : Chakraborty et al. (2021) reported on the synthesis of Ag2O-ZnO composite nanocones for the electrochemical detection of 4-Nitrophenol, which shares structural similarities with 4-(Methylamino)-3-nitrophenol. The study emphasized the importance of detecting and eradicating such compounds due to their toxic nature and prevalence as water pollutants (Chakraborty et al., 2021).

  • Effects on Methanogenic Systems : Research by Haghighi Podeh et al. (1995) explored the toxic effects of nitrophenols, including compounds similar to 4-(Methylamino)-3-nitrophenol, on methanogenic systems. This study is significant for understanding the impact of such compounds on anaerobic digestion processes used in waste treatment (Haghighi Podeh et al., 1995).

  • Study of Mutagenic Effects : Nehéz et al. (1985) investigated the mutagenic effects of 3-Methyl-4-nitrophenol in mice, a compound related to 4-(Methylamino)-3-nitrophenol. This study contributes to understanding the genetic and carcinogenic risks associated with exposure to such chemicals (Nehéz et al., 1985).

  • Development of Electrochemical Sensors : Al-Kahtani et al. (2018) described the use of gold nanoparticles and carbon nanotubes for detecting and reducing 4-nitrophenol. Their research can be applied to develop sensors for compounds like 4-(Methylamino)-3-nitrophenol, aiding in environmental monitoring (Al-Kahtani et al., 2018).

Safety And Hazards

Safety data sheets (SDS) provide information on the potential health hazards associated with exposure to a chemical substance and recommendations for handling, storage, and disposal .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

4-(methylamino)-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-8-6-3-2-5(10)4-7(6)9(11)12/h2-4,8,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCLXPYMTDGXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933013
Record name 4-(Methylamino)-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)-3-nitrophenol

CAS RN

14703-88-9
Record name 4-(Methylamino)-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
XX Chen, LY Niu, N Shao, QZ Yang - Analytical chemistry, 2019 - ACS Publications
Nitric oxide (NO) and glutathione (GSH) have interplaying roles in oxidant-antioxidant balance. In this work, we developed the first example of a single fluorescent probe that displayed a …
Number of citations: 78 pubs.acs.org
GW Amery, JF Corbett - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
The synthesis of a number of new N-methyl and NN-dimethyl aminonitrophenols is described. Spectroscopy is shown to assist in deducing the orientation of these compounds. In …
Number of citations: 4 pubs.rsc.org

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